molecular formula C12H13ClN2O B13855374 1-chloro-6-methoxy-N,N-dimethylisoquinolin-4-amine

1-chloro-6-methoxy-N,N-dimethylisoquinolin-4-amine

Cat. No.: B13855374
M. Wt: 236.70 g/mol
InChI Key: CDGRNRPARZOKOF-UHFFFAOYSA-N
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Description

1-chloro-6-methoxy-N,N-dimethylisoquinolin-4-amine is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic compounds that are structurally related to quinolines. This compound is characterized by the presence of a chlorine atom at the first position, a methoxy group at the sixth position, and a dimethylamino group at the fourth position of the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-6-methoxy-N,N-dimethylisoquinolin-4-amine typically involves multi-step organic reactions. One common method involves the chlorination of 6-methoxyisoquinoline, followed by the introduction of the dimethylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-chloro-6-methoxy-N,N-dimethylisoquinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chlorine atom can be reduced to form a hydrogen atom, resulting in the formation of 6-methoxy-N,N-dimethylisoquinolin-4-amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like sodium amide (NaNH₂) or sodium thiolate (NaSR) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 6-methoxyisoquinoline-4-carboxylic acid.

    Reduction: Formation of 6-methoxy-N,N-dimethylisoquinolin-4-amine.

    Substitution: Formation of various substituted isoquinolines depending on the nucleophile used.

Scientific Research Applications

1-chloro-6-methoxy-N,N-dimethylisoquinolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-chloro-6-methoxy-N,N-dimethylisoquinolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-chloro-6-methoxy-N-methylisoquinolin-3-amine
  • 6-methoxy-N,N-dimethylisoquinolin-4-amine
  • 1-chloro-6-methoxyisoquinoline

Uniqueness

1-chloro-6-methoxy-N,N-dimethylisoquinolin-4-amine is unique due to the specific combination of functional groups and their positions on the isoquinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H13ClN2O

Molecular Weight

236.70 g/mol

IUPAC Name

1-chloro-6-methoxy-N,N-dimethylisoquinolin-4-amine

InChI

InChI=1S/C12H13ClN2O/c1-15(2)11-7-14-12(13)9-5-4-8(16-3)6-10(9)11/h4-7H,1-3H3

InChI Key

CDGRNRPARZOKOF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CN=C(C2=C1C=C(C=C2)OC)Cl

Origin of Product

United States

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